![molecular formula C12H11N3O5 B2485360 [5-ヒドロキシ-1-(4-ニトロフェニル)-1H-ピラゾール-3-イル]酢酸メチル CAS No. 522637-91-8](/img/structure/B2485360.png)

[5-ヒドロキシ-1-(4-ニトロフェニル)-1H-ピラゾール-3-イル]酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

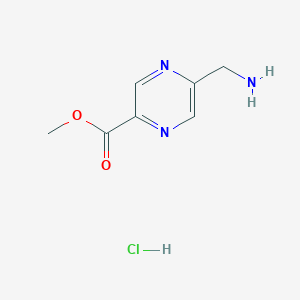

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C12H11N3O5 and a molecular weight of 277.23 g/mol This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

科学的研究の応用

抗ウイルス活性

インドール誘導体は、抗ウイルス活性の可能性について調査されています。例えば:

- 化合物 1: メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸メチルは、インフルエンザAに対してIC50値7.53μmol/Lの阻害活性を示し、CoxB3ウイルスに対して17.1という高い選択性指数(SI)値を示しました .

抗結核活性

インドール誘導体は、結核菌に対して有望な結果を示しています。本化合物の具体的な研究はまだ不足していますが、そのインドールコアは結核との闘いにおいて関連性を持つ可能性があります。

要約すると、「[5-ヒドロキシ-1-(4-ニトロフェニル)-1H-ピラゾール-3-イル]酢酸メチル」は、さまざまな分野で可能性を秘めていますが、その治療の可能性を完全に解明するためにはさらなる研究が必要です。 🌱🔬 .

作用機序

Target of Action

The primary targets of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .

Mode of Action

It’s possible that it may undergo reactions similar to those of other aromatic compounds, such as electrophilic substitution . The presence of a nitro group on the phenyl ring could potentially make the compound more reactive.

Biochemical Pathways

The biochemical pathways affected by “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. Given the potential biological activities of structurally similar indole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products.

化学反応の分析

Types of Reactions

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an

特性

IUPAC Name |

methyl 2-[2-(4-nitrophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-20-12(17)7-8-6-11(16)14(13-8)9-2-4-10(5-3-9)15(18)19/h2-6,13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYLLQQBHMEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)

![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide](/img/structure/B2485296.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)